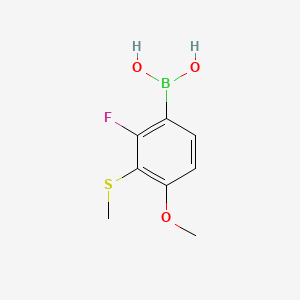
1-Chloro-2-ethoxy-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-ethoxy-3,5-dimethylbenzene is an organic compound with the molecular formula C₁₀H₁₃ClO and a molecular weight of 184.663 g/mol . It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethoxy group, and two methyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Chloro-2-ethoxy-3,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of 2-ethoxy-3,5-dimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield of the final product.
Análisis De Reacciones Químicas
1-Chloro-2-ethoxy-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ethoxy group into an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid .
Aplicaciones Científicas De Investigación
1-Chloro-2-ethoxy-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-ethoxy-3,5-dimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate undergoes further reactions to yield the final substituted product .
In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-Chloro-2-ethoxy-3,5-dimethylbenzene can be compared with other similar compounds, such as:
1-Chloro-3,5-dimethylbenzene: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
2-Chloro-1-ethoxy-3,5-dimethylbenzene: The position of the chlorine atom is different, leading to variations in reactivity and chemical properties.
1-Chloro-2-methoxy-3,5-dimethylbenzene: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
1-chloro-2-ethoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-4-12-10-8(3)5-7(2)6-9(10)11/h5-6H,4H2,1-3H3 |
Clave InChI |
FHHAPOQZMRQSQF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)

![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)


![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)


![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)


![Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate](/img/structure/B14029731.png)
